Triclabendazol

Übersicht

Beschreibung

Triclabendazol ist ein Benzimidazol-Derivat, das hauptsächlich als Anthelminthikum zur Behandlung von Infektionen durch Leberegel, insbesondere Fasciola hepatica und Fasciola gigantica, eingesetzt wird . Es wird unter Markennamen wie Egaten und Fasinex vermarktet . This compound ist unter den Benzimidazolen einzigartig aufgrund seiner Wirksamkeit gegen sowohl unreife als auch reife Stadien von Leberegeln .

Wissenschaftliche Forschungsanwendungen

Triclabendazole has a wide range of scientific research applications:

Chemistry: Used as a model compound to study benzimidazole derivatives and their chemical properties.

Biology: Investigated for its effects on liver flukes and other parasitic organisms.

Medicine: Primarily used to treat fascioliasis and paragonimiasis in humans and animals It is the only FDA-approved drug for fascioliasis in humans.

Industry: Used in veterinary medicine to treat liver fluke infections in livestock.

Wirkmechanismus

Target of Action

Triclabendazole is an anthelmintic drug primarily used to treat fascioliasis, a parasitic infection often caused by the helminths, Fasciola hepatica and Fasciola gigantica . These parasites, also known as “the common liver fluke” or “the sheep liver fluke”, can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

Triclabendazole and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica . The drug and its active metabolites are absorbed by the tegument of the immature and mature worms, leading to a decrease of the resting membrane potential, inhibition of motility, and disruption of the surface as well as ultrastructure that include inhibition of spermatogenesis and vitelline cells .

Biochemical Pathways

Triclabendazole is a member of the benzimidazoles and is generally accepted to bind to beta-tubulin, therefore preventing the polymerization of microtubules . This inhibition of tubulin polymerization and protein and enzyme synthesis disrupts the cell’s structural and functional capacity . Additionally, triclabendazole has been found to decrease the intracellular level of cyclic AMP by inhibiting adenylyl cyclase .

Pharmacokinetics

Following a single 10-mg/kg dose of oral triclabendazole given with a meal, peak plasma concentrations of unchanged drug and active sulfoxide metabolite (triclabendazole sulfoxide) are attained within 3–4 hours . Food enhances the absorption of triclabendazole , indicating that its bioavailability is influenced by dietary intake.

Result of Action

The result of triclabendazole’s action is the effective treatment of fascioliasis. The drug’s interaction with its targets leads to the death of the parasites, thereby curing the infection . Triclabendazole has been shown in clinical studies to be effective in the treatment of chronic and acute forms of fascioliasis and in both F. hepatica and F. gigantica infections .

Action Environment

The efficacy of triclabendazole can be influenced by environmental factors. For instance, the drug is more effective when administered with food, which enhances its absorption . Furthermore, the prevalence of fascioliasis is higher in areas with contaminated water or food, indicating that environmental sanitation plays a crucial role in the control and prevention of the disease .

Biochemische Analyse

Biochemical Properties

Triclabendazole and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . It is mainly metabolized by the CYP1A2 enzyme into its active sulfoxide metabolite and to a lesser extent by CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO (flavin containing monooxygenase) .

Cellular Effects

Triclabendazole has been found to induce lytic cell death in MCF-7 and MDA-MB-231 breast cancer cells, a typical sign of pyroptosis . It activates apoptosis by regulating the apoptotic protein levels including Bax, Bcl-2, and enhanced cleavage of caspase-8/9/3/7 and PARP . In addition, enhanced cleavage of GSDME was also observed, which indicates the secondary necrosis/pyroptosis is further induced by active caspase-3 .

Molecular Mechanism

The molecular mode of action of triclabendazole consists in binding to beta-tubulin, therefore preventing the polymerization of microtubules . This disrupts the structural integrity of the helminths, leading to their death .

Temporal Effects in Laboratory Settings

In a study on 350 individuals with metabolic syndrome high-risk, after a 3-month proactive intervention, two-thirds of the phenotypic markers were significantly improved in the cohort . This suggests that triclabendazole has a time-dependent effect on biochemical markers.

Dosage Effects in Animal Models

In veterinary medicine, triclabendazole is typically administered at an oral dose of 10 or 12 mg/kg body weight to sheep and cattle, respectively . The effects of triclabendazole vary with different dosages in animal models. For example, in a study on sheep naturally infected with Fasciola sp., treatment with triclabendazole resulted in significant reduction in fecal egg count .

Metabolic Pathways

Triclabendazole is metabolized within the host, principally into its sulphoxide and sulphone metabolites . This biotransformation is carried out by the flavin monooxygenase (FMO) and cytochrome P450 (CYP 450) enzyme systems .

Transport and Distribution

Triclabendazole and its metabolites are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential . This suggests that triclabendazole is transported and distributed within cells and tissues via absorption.

Subcellular Localization

Given its mechanism of action, it is likely that triclabendazole and its metabolites localize to regions where beta-tubulin is abundant, such as the cytoskeleton of cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Triclabendazol kann mit verschiedenen Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von 1,2,3-Trichlorbenzol als Ausgangsstoff, das in hochkonzentrierter Alkali-Lösung hydrolysiert wird, um 2,3-Dichlorphenol-Natrium zu bilden . Dieser Zwischenstoff reagiert mit 4,5-Dichlor-2-nitroanilin in einer wässrigen Methylbenzol-Lösung, um 4-Chlor-5-(2,3-dichlorphenoxy)-2-nitroanilin zu bilden . Die Nitrogruppe wird dann mithilfe eines Wasserstoff-katalytischen Transferverfahrens reduziert, und die resultierende Verbindung wird methyliert, um this compound zu ergeben .

Eine andere Methode beinhaltet die Verwendung von 3,4-Dichloranilin als Ausgangsmaterial, gefolgt von Acylierung, Nitrierung, Hydrolyse, Kondensation, Reduktion mit Hydrazinhydrat und Ringschluss mit S-Methylisothioharnstoff-Sulfat . Diese Methode vermeidet die Verwendung von gefährlichen Reagenzien und Hochdruckreaktionen, was sie sicherer und umweltfreundlicher macht .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt typischerweise nach den oben genannten Synthesewegen, mit Optimierungen für die großtechnische Herstellung. Die Verwendung von kostengünstigen und leicht verfügbaren Ausgangsmaterialien sowie umweltfreundlichen Reagenzien macht das Verfahren kostengünstig und für die Großproduktion geeignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Triclabendazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound wird in der Leber metabolisiert, um Sulfon- und Sulfoxid-Metabolite zu bilden.

Reduktion: Die Nitrogruppe in der Zwischenverbindung wird während der Synthese zu einer Aminogruppe reduziert.

Substitution: Die Synthese beinhaltet nukleophile aromatische Substitutionsreaktionen, um die Dichlorphenoxy-Gruppe einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Leberenzyme katalysieren die Oxidation von this compound zu seinen Metaboliten.

Reduktion: Katalytischer Wasserstofftransfer oder Hydrazinhydrat werden zur Reduktion der Nitrogruppe verwendet

Substitution: Hochkonzentrierte Alkali-Lösung und wässrige Methylbenzol-Lösung werden für die nukleophile aromatische Substitution verwendet.

Hauptprodukte, die gebildet werden

Sulfon- und Sulfoxid-Metabolite: Werden während der Oxidation von this compound in der Leber gebildet.

4-Chlor-5-(2,3-dichlorphenoxy)-2-nitroanilin: Ein Zwischenprodukt bei der Synthese von this compound.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Biologie: Wird auf seine Auswirkungen auf Leberegel und andere parasitäre Organismen untersucht.

Medizin: Wird hauptsächlich zur Behandlung von Fascioliasis und Paragonimiasis bei Menschen und Tieren eingesetzt Es ist das einzige von der FDA zugelassene Medikament für Fascioliasis beim Menschen.

Industrie: Wird in der Veterinärmedizin zur Behandlung von Leberegel-Infektionen bei Nutztieren eingesetzt.

Wirkmechanismus

This compound und seine Metabolite werden vom Tegument von Leberegeln absorbiert, was zu einer Abnahme des Ruhemembranpotentials und Hemmung der Beweglichkeit führt . Diese Störung beeinflusst die Oberfläche und die Ultrastruktur der Egel, was letztendlich zu ihrem Tod führt . This compound bindet an Beta-Tubulin und verhindert die Polymerisierung von Mikrotubuli, die für das Überleben der Egel essentiell ist .

Vergleich Mit ähnlichen Verbindungen

Triclabendazol ist unter den Benzimidazolen einzigartig aufgrund seiner Wirksamkeit gegen sowohl unreife als auch reife Leberegel . Ähnliche Verbindungen umfassen:

Albendazol: Wird zur Behandlung einer Vielzahl von parasitären Infektionen eingesetzt, ist aber weniger wirksam gegen Leberegel.

Closantel: Wirksam gegen unreife Leberegel, aber nicht so breitbandig wie this compound.

Die einzigartige Struktur von this compound, einschließlich eines chlorierten Benzolrings und des Fehlens einer Carbamategruppe, trägt zu seinem einzigartigen Wirkmechanismus und seiner Wirksamkeit bei .

Eigenschaften

IUPAC Name |

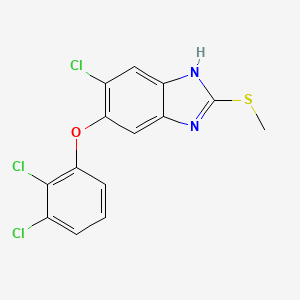

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043952 | |

| Record name | Triclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Triclabendazole is an anthelmintic agent against _Fasciola_ species. The mechanism of action against Fasciola species is not fully understood at this time. In vitro studies and animal studies suggest that triclabendazole and its active metabolites (_sulfoxide_ and _sulfone_) are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential, the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival. These metabolic disturbances lead to an inhibition of motility, disruption of the worm outer surface, in addition to the inhibition of spermatogenesis and egg/embryonic cells. **A note on resistance** In vitro studies, in vivo studies, as well as case reports suggest a possibility for the development of resistance to triclabendazole. The mechanism of resistance may be multifactorial and include changes in drug uptake/efflux mechanisms, target molecules, and changes in drug metabolism. The clinical significance of triclabendazole resistance in humans is not yet elucidated. | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68786-66-3 | |

| Record name | Triclabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68786-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclabendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068786663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4784C8E03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189-191 | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.